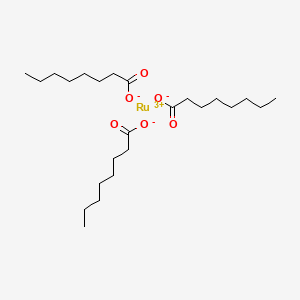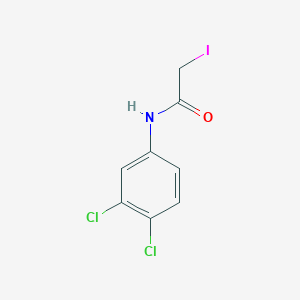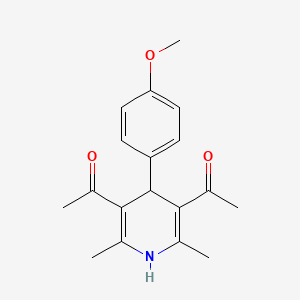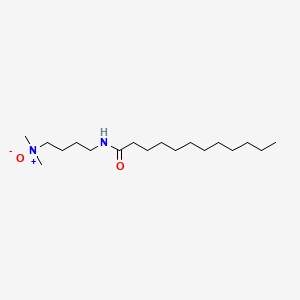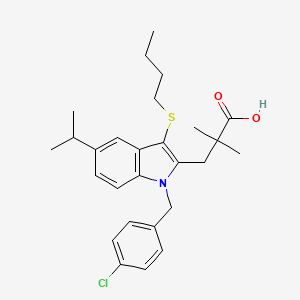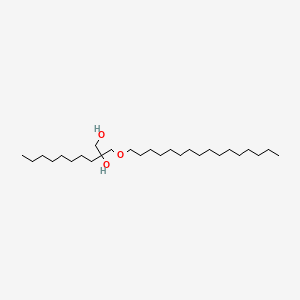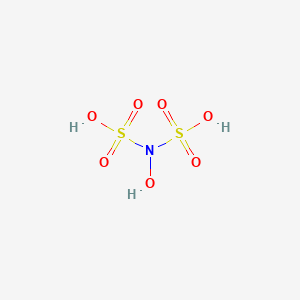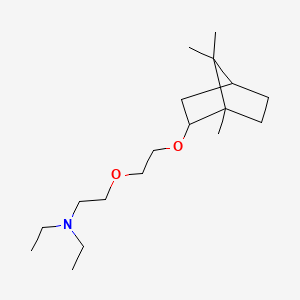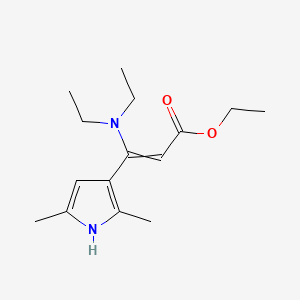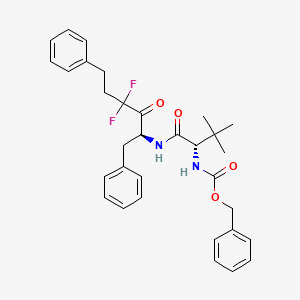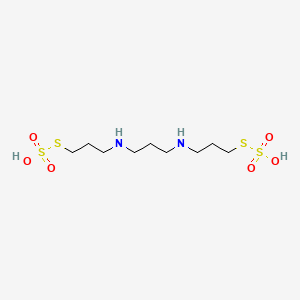
S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate is a complex organic compound with the molecular formula C9H22N2O6S4 and a molecular weight of 382.54100 g/mol . This compound is characterized by the presence of multiple sulfur atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate typically involves the reaction of 3-aminopropylamine with 3-chloropropylthiohydroxy(dioxido)sulfanyl. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the sulfur-sulfur bonds.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of disulfides, while reduction can yield thiols .
Scientific Research Applications
S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential role in redox biology and as a model compound for understanding sulfur metabolism.
Medicine: Investigated for its potential therapeutic applications, particularly in the context of oxidative stress and redox regulation.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the conditions. This dual functionality allows it to interact with various molecular targets and pathways, particularly those involved in redox regulation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen thiosulfate: Similar structure but with a longer carbon chain.
1,3-bis(3-sulfosulfanylpropylamino)propane: Similar structure but with different functional groups.
Uniqueness
S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate is unique due to its specific arrangement of sulfur atoms and amino groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
35871-60-4 |
|---|---|
Molecular Formula |
C9H22N2O6S4 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
1,3-bis(3-sulfosulfanylpropylamino)propane |
InChI |
InChI=1S/C9H22N2O6S4/c12-20(13,14)18-8-2-6-10-4-1-5-11-7-3-9-19-21(15,16)17/h10-11H,1-9H2,(H,12,13,14)(H,15,16,17) |
InChI Key |
CVFJRQWEYQSHSJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCCSS(=O)(=O)O)CNCCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


